4-(Piperidin-3-yl)pyridine dihydrochloride
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Overview
Description
4-(Piperidin-3-yl)pyridine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12N2O•HCl and a molecular weight of 251.15 .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(Piperidin-3-yl)pyridine dihydrochloride is represented by the Inchi Code: 1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H . The molecular weight is 235.16 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
4-(Piperidin-3-yl)pyridine dihydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Intermediates in Drug Development
- 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a significant intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. A robust three-step synthesis method for this compound highlights its role in pharmaceutical manufacturing (Fussell et al., 2012).
Corrosion Inhibition
- Piperidine derivatives have been studied for their properties in corrosion inhibition, particularly on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to assess the efficiency of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Synthesis Methods
- A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound relevant in medicinal chemistry, has been proposed. This method is simpler and more practical for producing large quantities compared to previous methods (Smaliy et al., 2011).
Use in Chemical Studies and Analyses
- Piperidine derivatives like 4-(1-pyrrolidinyl)piperidine have been the subject of experimental and theoretical studies using techniques like NMR spectroscopy to understand their stable forms and molecular structure (Alver et al., 2011).
Functionalization and Solubility Enhancement
- The modification of the C(5) position with a 1-(substituted)piperidin-4-yl ring was explored to enhance water solubility in certain compounds. This approach is used in the design of pharmaceuticals, particularly in improving drug solubility and bioavailability (Baraldi et al., 2012).
Catalysis
- Piperidine-4-carboxylic acid functionalized nanoparticles have been developed and used as catalysts in the synthesis of organic compounds. This application demonstrates the utility of piperidine derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Development of Novel Compounds and Materials
- Piperidine derivatives are used as intermediates in the synthesis of a broad range of compounds, including those with pharmaceutical applications. This includes the creation of amines containing substituted piperidine units (Acharya & Clive, 2010).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 235.15 , which could potentially influence its bioavailability and pharmacokinetic profile.
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives like 4-(Piperidin-3-yl)pyridine dihydrochloride could have significant implications for the pharmaceutical industry .
properties
IUPAC Name |
4-piperidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZANMCOADYRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143924-46-3 |
Source
|
Record name | 4-(piperidin-3-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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